molecular formula C20H19N3O2S B2826709 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-70-9

2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2826709
CAS No.: 627045-70-9
M. Wt: 365.45
InChI Key: SLFUHXUTAAWJDA-UHFFFAOYSA-N
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Description

2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may be facilitated using agents such as sodium borohydride, targeting specific double bonds within the structure.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at reactive sites of the pyrimidine or quinoline rings, using reagents like alkyl halides.

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides, while reduction typically leads to the formation of more saturated derivatives.

Scientific Research Applications: 2-(Allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found numerous applications in scientific research:

  • Chemistry: : It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.

  • Biology: : The compound exhibits potential biological activities, making it a candidate for studying interactions with enzymes or receptors.

  • Medicine: : Preliminary research suggests possible pharmacological effects, including anti-inflammatory and anticancer properties.

  • Industry: : Used as an intermediate in the synthesis of more complex molecules, it finds applications in the pharmaceutical industry.

Mechanism of Action: The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The interaction might result in the modulation of biological pathways, influencing processes like cell proliferation, apoptosis, or inflammatory responses. The allylthio group is thought to play a crucial role in its activity by facilitating the binding affinity to target molecules.

Comparison with Similar Compounds: When compared to similar compounds, such as 2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione or 2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, this compound stands out due to the presence of the allylthio group, which may enhance its reactivity and binding properties. Each variation in the substituent group can significantly influence the compound's overall behavior and applications, highlighting the uniqueness of the allylthio derivative.

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Properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFUHXUTAAWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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